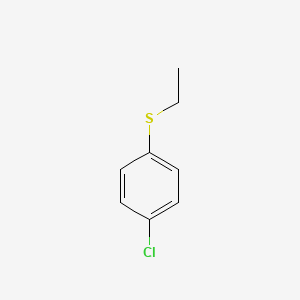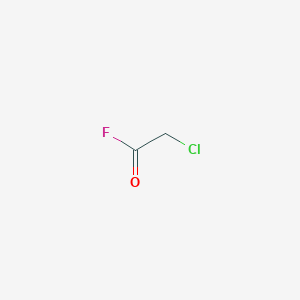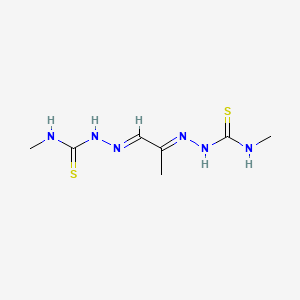
pyruvaldehyde bis(n4-methylthiosemicarbazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
pyruvaldehyde bis(n4-methylthiosemicarbazone): is a chemical compound known for its applications in various fields, including medical imaging and cancer therapy. It is a derivative of pyruvaldehyde and thiosemicarbazone, forming a complex that has shown significant potential in scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) typically involves the reaction of pyruvaldehyde with N4,N4-dimethylthiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: pyruvaldehyde bis(n4-methylthiosemicarbazone) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines.
科学研究应用
Chemistry: In chemistry, pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) is used as a ligand in coordination chemistry, forming complexes with various metals .
Biology: In biological research, this compound is used to study enzyme interactions and cellular processes. Its ability to form stable complexes makes it a valuable tool for probing biological systems .
Medicine: In medicine, pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) has shown promise as a radiopharmaceutical agent for positron emission tomography (PET) imaging. It is also being investigated for its potential in cancer therapy due to its ability to inhibit tumor growth .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) involves its ability to form stable complexes with metal ions. These complexes can interact with cellular components, leading to various biological effects. For instance, in cancer therapy, the compound can inhibit tumor growth by interfering with cellular metabolism and inducing apoptosis .
相似化合物的比较
- Pyruvaldehyde bis(N4-methylthiosemicarbazone)
- Copper(II) pyruvaldehyde bis(thiosemicarbazone)
- Copper(II) ethylglyoxal bis(N4-methylthiosemicarbazone)
Uniqueness: pyruvaldehyde bis(n4-methylthiosemicarbazone) is unique due to its specific chemical structure, which allows it to form highly stable complexes with metal ions. This stability is crucial for its applications in medical imaging and cancer therapy, where precise targeting and minimal side effects are essential .
属性
IUPAC Name |
1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6S2/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15)/b10-4+,11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRMMJOMMTPKJ-ZVSIBQGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C=NNC(=S)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C=N/NC(=S)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-68-7 |
Source


|
| Record name | Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTSM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
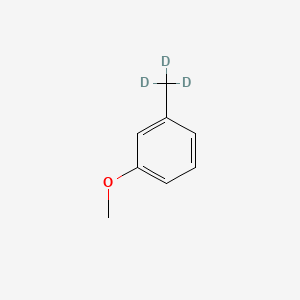
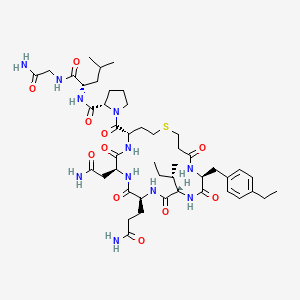
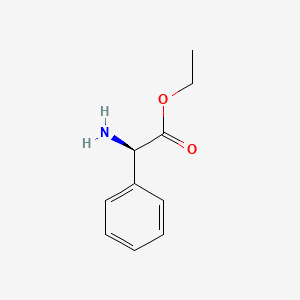

![3-[(2-Chlorophenyl)(2-hydroxyethylamino)methyl]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1623766.png)
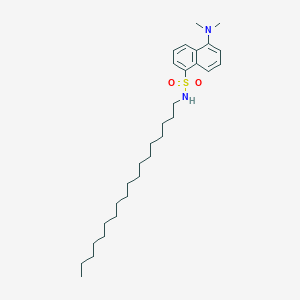
![N-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B1623768.png)
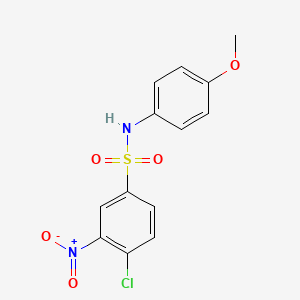
![2-[[5-(Dibutylamino)-2-thienyl]methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1623771.png)
![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)
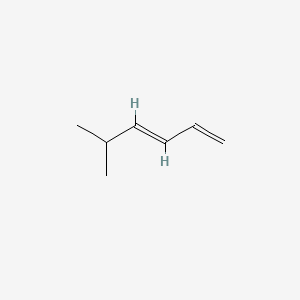
![7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1623779.png)
